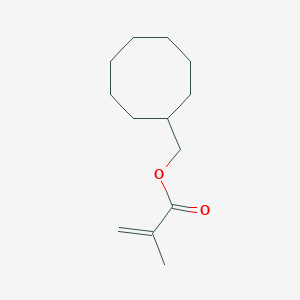
Silane, cyclopentyldimethoxy(1-methylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, cyclopentyldimethoxy(1-methylethoxy)- is a chemical compound with the molecular formula C10H22O3Si. It is a type of silane coupling agent, which is used to enhance the adhesion between organic and inorganic materials. This compound is particularly valuable in the field of materials science and engineering due to its ability to improve the mechanical properties and durability of composite materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, cyclopentyldimethoxy(1-methylethoxy)- typically involves the reaction of cyclopentylmagnesium bromide with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours .
Industrial Production Methods
In industrial settings, the production of silane, cyclopentyldimethoxy(1-methylethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and stored .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, cyclopentyldimethoxy(1-methylethoxy)- undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at room temperature.
Condensation: Acidic or basic catalysts at elevated temperatures.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes with different organic groups.
Applications De Recherche Scientifique
Silane, cyclopentyldimethoxy(1-methylethoxy)- has a wide range of applications in scientific research:
Materials Science: Used as a coupling agent to improve the adhesion between polymers and inorganic fillers.
Biology: Employed in the modification of surfaces for cell culture and tissue engineering.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of adhesives, sealants, and coatings to enhance their mechanical properties and durability
Mécanisme D'action
The mechanism of action of silane, cyclopentyldimethoxy(1-methylethoxy)- involves the formation of covalent bonds between the silane and the surface of the material being treated. The methoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, dimethyl(1-methylethoxy)-
- Silane, trimethoxy(1-methylethoxy)-
- Silane, triethoxy(1-methylethoxy)-
Uniqueness
Silane, cyclopentyldimethoxy(1-methylethoxy)- is unique due to its cyclopentyl group, which provides enhanced hydrophobicity and stability compared to other silanes. This makes it particularly useful in applications where moisture resistance and long-term durability are critical .
Propriétés
Numéro CAS |
143487-48-3 |
|---|---|
Formule moléculaire |
C10H22O3Si |
Poids moléculaire |
218.36 g/mol |
Nom IUPAC |
cyclopentyl-dimethoxy-propan-2-yloxysilane |
InChI |
InChI=1S/C10H22O3Si/c1-9(2)13-14(11-3,12-4)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3 |
Clé InChI |
PYNBAJLQQUUQAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C1CCCC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


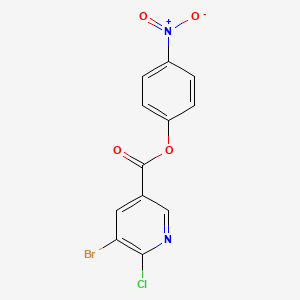
![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
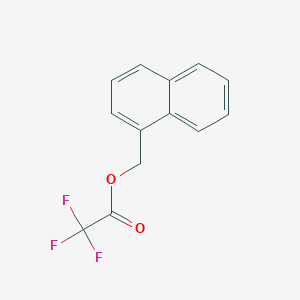
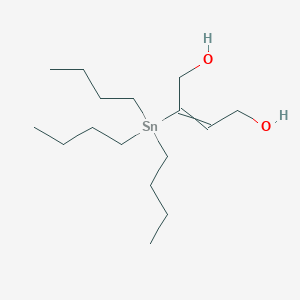
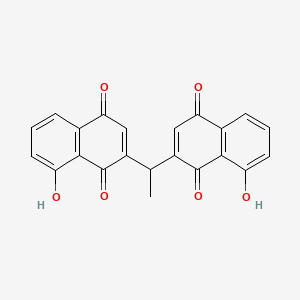
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
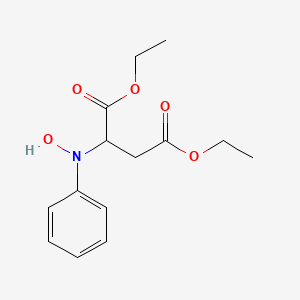
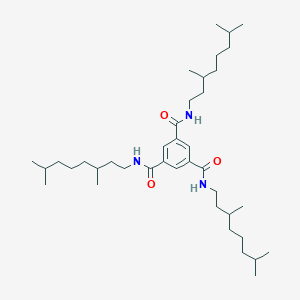
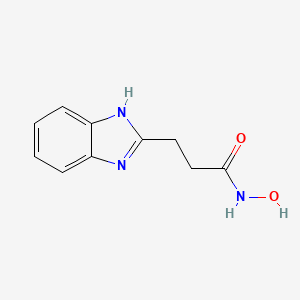
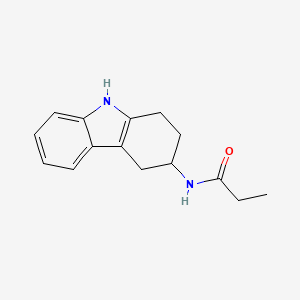
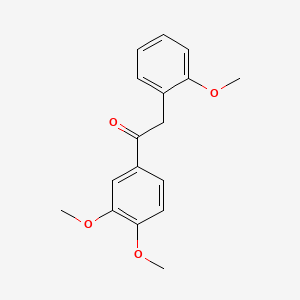
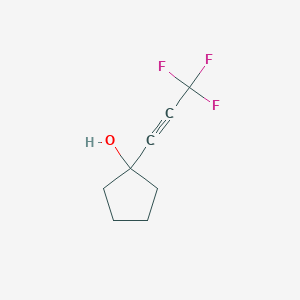
![1-[(2-Methylacryloyl)oxy]propane-2-sulfonic acid](/img/structure/B12550730.png)
